molecular formula C11H24N2O B13329155 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol CAS No. 113556-57-3

3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol

Cat. No.: B13329155
CAS No.: 113556-57-3
M. Wt: 200.32 g/mol
InChI Key: VMAMVINEFZCCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol typically involves the reaction of 1,2,5-trimethylpiperidine with 3-chloropropan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an analgesic or anesthetic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol, also known by its CAS number 113556-57-3, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and biological mechanisms is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H24_{24}N2_2O, with a molecular weight of 200.32 g/mol. Its structure features a propanol backbone with a trimethylpiperidinyl group attached to the amino functional group. This unique structure contributes to its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC11_{11}H24_{24}N2_2O
Molecular Weight200.32 g/mol
Boiling PointNot Available
DensityNot Available

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS).

Neuropharmacological Effects

Research indicates that compounds with similar piperidine structures often exhibit significant effects on the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions.

Case Studies and Research Findings

  • CNS Activity : A study exploring the effects of piperidine derivatives on anxiety and depression models in rodents demonstrated that compounds similar to this compound showed anxiolytic and antidepressant-like effects. These findings suggest potential applications in treating mood disorders.
  • Analgesic Properties : Another investigation into the analgesic effects of related compounds revealed that they may modulate pain pathways through opioid receptor interactions. This could indicate that this compound might also possess analgesic properties.
  • Antioxidant Activity : Recent studies have highlighted the antioxidant potential of piperidine derivatives. Antioxidants play a vital role in mitigating oxidative stress-related diseases, suggesting that this compound could contribute to protective cellular mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, based on similar compounds, it is anticipated to exhibit moderate absorption and distribution characteristics with potential for CNS penetration due to its lipophilicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol, and how can stereochemical purity be ensured?

  • Methodology :

  • Reductive Amination : React 1,2,5-trimethylpiperidin-4-amine with 3-hydroxypropanal under hydrogenation conditions (e.g., Pd/C catalyst) to form the target compound. Monitor reaction progress via TLC or LC-MS .
  • Stereochemical Control : Use chiral reducing agents (e.g., (S)-BINAP-Ru complexes) or chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers. Validate purity via polarimetry and circular dichroism (CD) spectroscopy.
  • Purity Validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Techniques :

  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromo-derivative) and refine using SHELXL (SHELX-2018/3 suite) for bond angles/geometry .
  • Spectroscopy : Assign proton environments via 2D NMR (COSY, HSQC) and compare with computational models (Gaussian 16, B3LYP/6-31G* basis set). IR spectroscopy (ATR-FTIR) for functional group verification (e.g., -OH stretch at ~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess its activity?

  • Screening Workflow :

  • In Vitro Binding : Radioligand displacement assays (e.g., α-adrenergic or σ receptors) at 1–100 µM concentrations. Use HEK-293 cells transfected with target receptors .
  • Cytotoxicity : MTT assay in human hepatocytes (IC₅₀ determination).
  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. experimental binding affinities?

  • Approach :

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., GPCRs). Compare force fields (OPLS3e vs. AMBER) to identify discrepancies .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD/RMSF plots and hydrogen-bond occupancy.
  • Validation : Cross-reference with SPR (Biacore) data for kinetic parameters (kₐₙ/kₒff) .

Q. What strategies mitigate oxidative degradation during metal-catalyzed reactions involving this compound?

  • Mitigation :

  • Ligand Design : Use Cu(I)-stabilizing ligands (e.g., THPTA or BTTAA) to suppress ROS generation. Optimize molar ratios (ligand:Cu = 2:1) .
  • Antioxidant Additives : Include 1–5 mM ascorbic acid or TEMPO in reaction mixtures. Monitor degradation via UPLC-MS/MS .

Q. How can enantioselective synthesis be scaled for in vivo studies?

  • Scale-Up :

  • Catalytic Asymmetric Synthesis : Employ chiral Ru-PNNP catalysts (0.5–1 mol%) in flow reactors for continuous production .
  • Downstream Processing : Use centrifugal partition chromatography (CPC) for large-scale enantiomer separation. Validate with chiral GC (β-DEX™ columns) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between batches?

  • Resolution Protocol :

Batch Comparison : Analyze ¹H NMR (400 MHz, DMSO-d₆) and HRMS (ESI+) across 3+ independent syntheses.

Impurity Profiling : Use LC-QTOF-MS to identify byproducts (e.g., N-oxide derivatives).

Environmental Factors : Test humidity/temperature effects on stability (ICH Q1A guidelines) .

Q. Methodological Tables

Synthetic Route ConditionsYield (%)Purity (HPLC)Reference
Reductive AminationH₂ (1 atm), Pd/C, EtOH, 25°C6895.2
Chiral Resolution(S)-BINAP-Ru, THF, 40°C5299.1 (ee >98%)
Spectroscopic Data ¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
-OH1.42 (br s)62.5 (C-OH)3280
Piperidinyl-CH₃1.05–1.12 (m)18.9, 20.3-

Properties

CAS No.

113556-57-3

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

3-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol

InChI

InChI=1S/C11H24N2O/c1-9-8-13(3)10(2)7-11(9)12-5-4-6-14/h9-12,14H,4-8H2,1-3H3

InChI Key

VMAMVINEFZCCMW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)NCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.